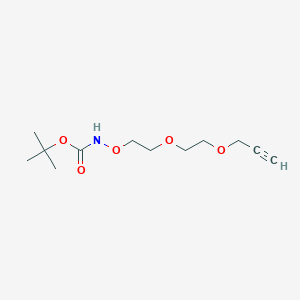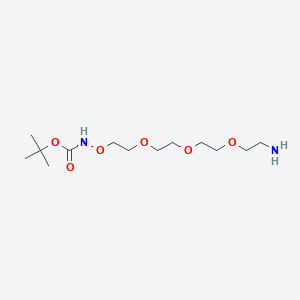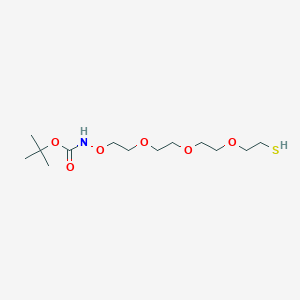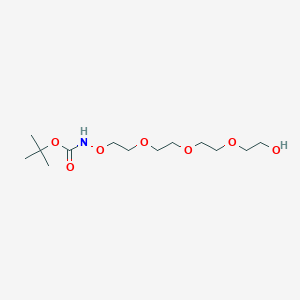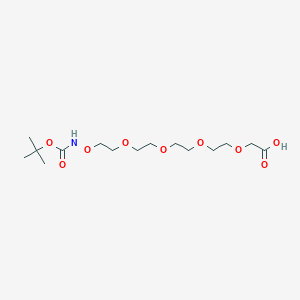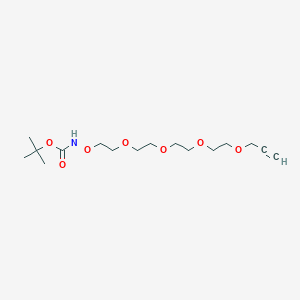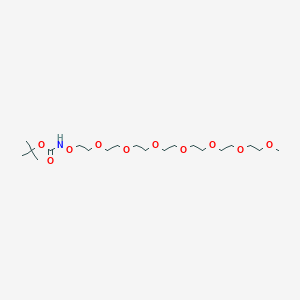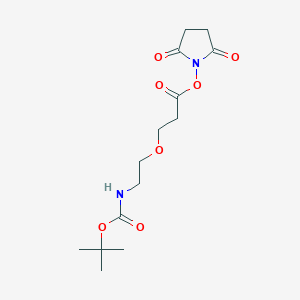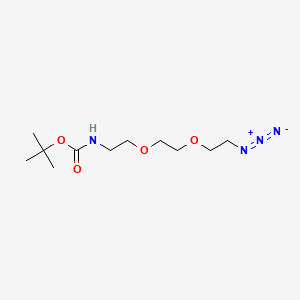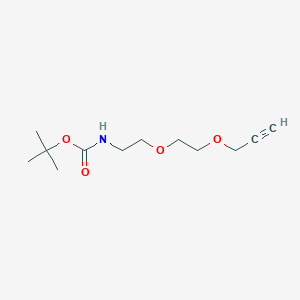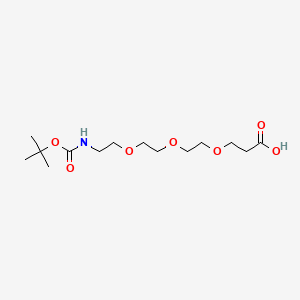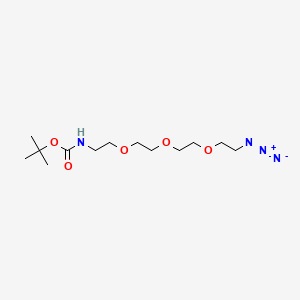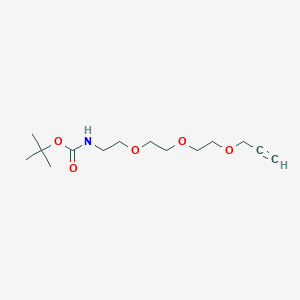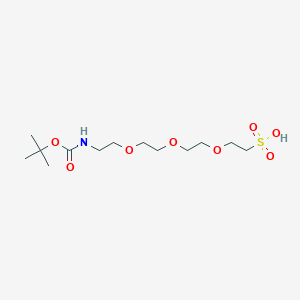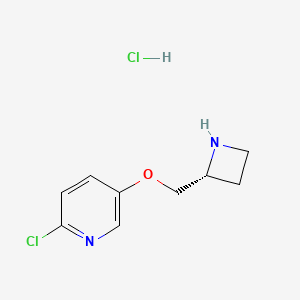
Chlorhydrate de tébanicline
Vue d'ensemble
Description
- Le chlorhydrate de ABT-594, également connu sous le nom de Tébanicline, est un agoniste sélectif des récepteurs nicotiniques de l'acétylcholine neuronaux (nAChRs) contenant la sous-unité α4β2.
- Son nom chimique est ®-5-(Azétidin-2-ylméthoxy)-2-chloropyridine chlorhydrate.
- L'ABT-594 présente une sélectivité remarquable pour les nAChRs α4β2 par rapport aux autres récepteurs neurotransmetteurs .
- Il présente notamment des propriétés analgésiques dans divers modèles de douleur animale.
Applications De Recherche Scientifique
- ABT-594 hydrochloride has diverse applications:
Pain Management: Due to its analgesic properties, it may find use in treating pain conditions.
Cognitive Enhancement: In rodent models of attention deficit, ABT-594 demonstrates cognitive enhancement effects.
Neurobiology Research: Researchers study its impact on neuronal nicotinic receptors and related pathways.
Mécanisme D'action
Target of Action
Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic nicotinic analgesic drug . Its primary targets are the neuronal nicotinic acetylcholine receptors, specifically the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
Tebanicline hydrochloride acts as a partial agonist at its target receptors This activation modulates the transmission of pain signals, resulting in potent analgesic activity .
Result of Action
The primary result of Tebanicline hydrochloride’s action is its potent analgesic effects. It has shown significant analgesic activity against neuropathic pain in both animal and human trials . Importantly, it achieves these effects with far less toxicity than its parent compound, epibatidine .
Analyse Biochimique
Biochemical Properties
Tebanicline hydrochloride acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . This interaction with neuronal nicotinic acetylcholine receptors is key to its function and its role in biochemical reactions.
Cellular Effects
Tebanicline hydrochloride has been shown to inhibit the release of calcitonin gene-related peptide from C-fibers terminating in the dorsal horn of the spinal cord, an effect mediated via neuronal nicotinic acetylcholine receptors . This suggests that Tebanicline hydrochloride can influence cell function and cellular processes, including cell signaling pathways.
Molecular Mechanism
The molecular mechanism of Tebanicline hydrochloride involves its function as a partial agonist at neuronal nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes of these receptors , which can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Méthodes De Préparation
- La voie de synthèse du chlorhydrate de ABT-594 implique des transformations chimiques spécifiques.
- Malheureusement, les conditions de réaction détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans les sources fournies.
Analyse Des Réactions Chimiques
- Le chlorhydrate de ABT-594 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas spécifiés.
- Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.
Applications de la recherche scientifique
- Le chlorhydrate de ABT-594 a des applications diverses :
Gestion de la douleur: En raison de ses propriétés analgésiques, il peut trouver une application dans le traitement des affections douloureuses.
Amélioration cognitive: Dans les modèles de déficience attentionnelle chez le rongeur, l'ABT-594 démontre des effets d'amélioration cognitive.
Recherche en neurobiologie: Les chercheurs étudient son impact sur les récepteurs nicotiniques neuronaux et les voies associées.
Mécanisme d'action
- Le mécanisme de l'ABT-594 implique la liaison aux nAChRs α4β2.
- L'activation de ces récepteurs module la libération de neurotransmetteurs et l'excitabilité neuronale.
- Les cibles moléculaires et les voies précises restent un domaine de recherche actif.
Comparaison Avec Des Composés Similaires
- Malheureusement, les sources ne fournissent pas de comparaison directe avec des composés similaires.
- La sélectivité unique de l'ABT-594 pour les nAChRs α4β2 le distingue des autres ligands de cette classe.
Propriétés
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVARJONEFSAJB-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203564-54-9 | |
| Record name | Tebanicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEBANICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


